molecular formula C14H17ClN2O2 B2873604 [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride CAS No. 2580091-23-0

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride

Cat. No.: B2873604
CAS No.: 2580091-23-0
M. Wt: 280.75
InChI Key: UMFPVMMZIHIFPR-OJERSXHUSA-N
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Description

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyanomethyl group attached to the piperidine ring and a benzoate ester moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent.

    Esterification: The benzoate ester moiety is introduced through an esterification reaction between the piperidine derivative and benzoic acid or its derivatives.

    Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

[(3R,4R)-3-(Cyanomethyl)piperidin-4-yl] benzoate;hydrochloride can be compared with other piperidine derivatives:

    Similar Compounds: [(3R,4R)-3-(Hydroxymethyl)piperidin-4-yl] benzoate, [(3R,4R)-3-(Aminomethyl)piperidin-4-yl] benzoate.

    Uniqueness: The presence of the cyanomethyl group and the benzoate ester moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

[(3R,4R)-3-(cyanomethyl)piperidin-4-yl] benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c15-8-6-12-10-16-9-7-13(12)18-14(17)11-4-2-1-3-5-11;/h1-5,12-13,16H,6-7,9-10H2;1H/t12-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFPVMMZIHIFPR-OJERSXHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1OC(=O)C2=CC=CC=C2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1OC(=O)C2=CC=CC=C2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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